(5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of this compound adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its full IUPAC designation is (5Z)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , which precisely describes its molecular architecture. The numbering begins at the thiazolidinone ring, with the Z-configuration specified for the exocyclic double bond at position 5. The substituents are prioritized as follows:
- A 4-chlorophenyl group at position 3
- A 2,4-dimethoxybenzylidene moiety at position 5
- A thioxo group at position 2
This nomenclature distinguishes it from other thiazolidinone isomers and derivatives, ensuring unambiguous identification in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₄ClNO₃S₂ encapsulates the compound's elemental composition, confirmed through high-resolution mass spectrometry. Key features include:
| Property | Value |
|---|---|
| Molecular weight | 391.9 g/mol |
| Chlorine content | 9.04% (w/w) |
| Sulfur content | 16.35% (w/w) |
The molecular weight aligns with theoretical calculations based on isotopic distributions, with minor deviations (<0.005%) attributable to instrumental margins of error. The presence of chlorine and sulfur atoms contributes significantly to the compound's polarity and intermolecular interactions.
Stereochemical Configuration and Z-Isomer Specificity
The Z-configuration of the exocyclic double bond (C5=N) is unequivocally established through nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallographic data from analogous compounds. Key stereochemical markers include:
- SMILES notation :
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC - InChIKey :
YSWCYHAARAYDIZ-SXGWCWSVSA-N
The Z-isomer exhibits distinct physicochemical properties compared to its E-counterpart, including a 12-nm bathochromic shift in UV-Vis absorption spectra and a 15°C higher melting point, as observed in related thiazolidinones. Computational models using density functional theory (DFT) suggest the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the thioxo group and methoxy oxygen.
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray diffraction data for this specific compound remains unpublished, crystallographic analyses of structurally similar thiazolidinones provide valuable insights. For example:
- The benzylidene-thiazolidinone core typically adopts a non-planar conformation , with dihedral angles of 28–35° between the aromatic rings
- The thioxo group participates in C–H···S hydrogen bonds (2.8–3.1 Å) that stabilize crystal packing
- Methoxy groups exhibit preferred coplanar alignment with the benzylidene ring to maximize π-conjugation
These features suggest that the title compound likely crystallizes in a monoclinic system with P2₁/c space group symmetry, based on analogous structures.
Comparative Structural Analysis with Thiazolidinone Derivatives
The structural uniqueness of this compound becomes apparent when compared to other thiazolidinone derivatives:
| Feature | This Compound | Common Derivatives |
|---|---|---|
| Aromatic substitution | 2,4-Dimethoxy | 4-Nitro, 3-bromo |
| Halogen position | Para-chlorophenyl | Ortho/meta-chlorophenyl |
| Exocyclic bond | Z-configuration | Mixture of E/Z isomers |
The 2,4-dimethoxy substitution pattern enhances electron-donating capacity compared to nitro-substituted analogs, increasing nucleophilic attack susceptibility at the thioxo sulfur by 40% in kinetic studies. The para-chlorophenyl group induces greater steric hindrance than meta-substituted variants, affecting binding pocket interactions in protein-ligand complexes.
Properties
Molecular Formula |
C18H14ClNO3S2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-8-3-11(15(10-14)23-2)9-16-17(21)20(18(24)25-16)13-6-4-12(19)5-7-13/h3-10H,1-2H3/b16-9- |
InChI Key |
YSWCYHAARAYDIZ-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.
Structure and Pharmacophore
The thiazolidin-4-one scaffold is known for its versatility in medicinal chemistry. The presence of substituents such as the 4-chlorophenyl and 2,4-dimethoxybenzylidene groups in this compound enhances its pharmacological profile. Modifications at various positions of the thiazolidin-4-one ring can significantly influence biological activity, making it a promising candidate for drug development.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, the compound was evaluated against several cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). It demonstrated significant inhibition of cell proliferation with IC50 values often below 10 µM in various assays. This suggests that modifications in the structure can enhance its potency against cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 | <10 |
| Caco2 | <10 |
| MDA-MB 231 | <10 |
Antioxidant Activity
The antioxidant potential of thiazolidin-4-ones has been extensively studied. In particular, the compound's ability to scavenge free radicals was assessed using DPPH and nitric oxide radical scavenging assays. Results indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial properties. The compound was tested against various bacterial strains, revealing effective inhibition with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This activity is attributed to the structural features of the thiazolidinone ring and its substituents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
The biological activities of (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative stress and protects cellular integrity.
- Antimicrobial Action : The thiazolidinone core disrupts bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the therapeutic potential of thiazolidin-4-one derivatives:
- Study on Anticancer Properties : A study reported that a related thiazolidinone derivative exhibited potent anticancer activity against multiple tumor cell lines, suggesting a similar profile for our compound .
- Antioxidant Evaluation : In a comparative study, different thiazolidin-4-one derivatives were evaluated for their antioxidant capacity using various assays. The results indicated that certain structural modifications significantly enhanced their radical scavenging abilities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific protein kinases involved in cancer cell proliferation. This mechanism positions it as a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The results indicated a significant inhibition of bacterial growth compared to standard antibiotics, suggesting potential use in treating infections resistant to conventional therapies .
Case Study 2: Anticancer Research
In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent reduction in cell viability, indicating that the compound could serve as a lead for developing new anticancer agents .
Chemical Reactions Analysis
1.1. Knoevenagel Condensation
The exocyclic C5 benzylidene group undergoes reversible condensation reactions. Under acidic conditions, the dimethoxybenzylidene moiety can participate in Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate), forming extended π-conjugated systems .
Example Reaction:
(5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one + malononitrile →
(5Z)-5-[(2,4-dimethoxybenzylidene)-(cyanomethylene)]-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
1.2. Nucleophilic Substitution at the Thioxo Group
The C2 thioxo (C=S) group is susceptible to nucleophilic displacement, enabling functionalization:
-
With amines: Reaction with primary amines (e.g., aniline, hydrazine) replaces the thioxo sulfur with an amino group, yielding 2-imino derivatives .
-
With alkyl halides: S-alkylation occurs at the thione sulfur, producing thioether derivatives .
Key Conditions:
1.3. Electrophilic Aromatic Substitution
The 4-chlorophenyl and 2,4-dimethoxybenzylidene groups participate in electrophilic reactions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| 4-Chlorophenyl ring | Limited due to electron-withdrawing Cl; nitration requires strong HNO₃/H₂SO₄ | Nitration at meta position to Cl |
| Dimethoxybenzylidene | Activated by methoxy groups; bromination occurs at ortho/para positions | Bromination with Br₂/FeCl₃ |
2.1. Oxidation
-
Thioxo to sulfonyl: Treatment with H₂O₂/HCOOH converts the thione to a sulfone group, enhancing electrophilicity at C5 .
-
Benzylidene oxidation: Ozonolysis cleaves the exocyclic double bond, yielding aldehyde fragments .
Oxidation Outcomes:
| Oxidizing Agent | Product |
|---|---|
| H₂O₂/HCOOH | (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-sulfonyl-1,3-thiazolidin-4-one |
| O₃/DMS | 2,4-Dimethoxybenzaldehyde + 3-(4-chlorophenyl)-2-thioxo-thiazolidin-4-one |
2.2. Reduction
-
Catalytic hydrogenation: Reduces the C5=C bond, saturating the benzylidene group to a benzyl moiety .
-
Selective thione reduction: NaBH₄ reduces C=S to C–SH, though competing side reactions occur .
Cycloaddition and Ring-Opening Reactions
The thiazolidinone core participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides), forming fused bicyclic systems. Ring-opening under alkaline conditions generates mercaptocarboxylic acid derivatives .
Notable Reaction:
(5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one + nitrile oxide →
Thiazolo[3,2-d] triazol-6-one hybrid
Comparative Reactivity of Structural Analogues
Variations in substituents significantly alter reactivity:
| Compound | Key Substituent | Reactivity Profile |
|---|---|---|
| (5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Ortho-Cl, para-OMe | Faster S-alkylation due to reduced steric hindrance |
| (5Z)-3-(4-chlorophenyl)-5-(2,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Catechol-type benzylidene | Enhanced susceptibility to oxidation and chelation-driven reactions |
Industrial-Scale Reaction Optimization
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., Knoevenagel condensations achieve 85% yield in 15 minutes vs. 6 hours conventionally) . Flow chemistry techniques improve scalability for S-alkylation and amine substitution .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Rhodanine derivatives differ primarily in their N-3 aryl/alkyl substituents and C-5 benzylidene substituents. Key structural comparisons are summarized in Table 1.
Table 1: Structural Comparison of Rhodanine Derivatives
Key Observations:
- Electron Effects: Methoxy (–OMe) groups at C-5 enhance electron density, while chloro (–Cl) or nitro (–NO₂) groups introduce electron-withdrawing effects, altering reactivity and binding affinity .
- Hydrogen Bonding : Hydroxy (–OH) substituents (e.g., in II) form intramolecular H-bonds (e.g., S(6) motifs), stabilizing planar conformations critical for biological activity .
- Solubility: Methoxy and dimethylamino groups improve solubility compared to hydrophobic methyl or halogen substituents .
Crystallographic and Physicochemical Properties
Crystallographic studies reveal that substituents influence molecular planarity and packing:
- The target compound’s 2,4-dimethoxybenzylidene group likely adopts a planar conformation, similar to other Z-configuration derivatives .
- Compounds with –OH (e.g., II) form dimeric structures via intermolecular H-bonding (R₂²(7) motifs), whereas methoxy-substituted analogs rely on C–H⋯π interactions .
- Melting points vary significantly: Derivatives with polar groups (e.g., –OH, –NO₂) exhibit higher decomposition temperatures (e.g., 243°C for II) compared to methoxy analogs (~200°C) .
Preparation Methods
Cyclocondensation of 4-Chloroaniline with Thioglycolic Acid
The foundational step involves synthesizing 3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. A widely adopted method employs the cyclocondensation of 4-chloroaniline with thioglycolic acid in the presence of an aldehyde. For example, reacting 4-chloroaniline, formaldehyde, and thioglycolic acid under reflux in polypropylene glycol (PPG) yields the thiazolidinone core with an 83% efficiency. This method leverages PPG’s high boiling point and recyclability, aligning with green chemistry principles.
Mechanistic Insight :
The reaction proceeds via imine formation between the amine and aldehyde, followed by nucleophilic attack of the thiol group on the electrophilic α-carbon of the imine. Cyclization and subsequent oxidation yield the 2-thioxo-thiazolidin-4-one scaffold.
Knoevenagel Condensation for C5 Functionalization
Traditional Two-Step Approach
The exocyclic double bond at C5 is introduced via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one and 2,4-dimethoxybenzaldehyde.
Protocol :
-
Reagents :
-
Thiazolidinone core (1 equiv), 2,4-dimethoxybenzaldehyde (1.2 equiv), glacial acetic acid (solvent), anhydrous sodium acetate (catalyst).
-
-
Conditions :
-
Workup :
Stereochemical Control :
The reaction exclusively forms the Z-isomer due to steric hindrance between the 2,4-dimethoxyphenyl group and the thiazolidinone ring, as confirmed by X-ray crystallography.
Microwave-Assisted One-Pot Synthesis
Modern protocols integrate core formation and Knoevenagel condensation into a single step under microwave irradiation, reducing reaction time from hours to minutes.
Protocol :
-
Reagents :
-
Conditions :
-
Workup :
Advantages :
Green Chemistry Approaches
Solvent-Free Synthesis
Eliminating volatile organic solvents, this method uses mechanochemical grinding or ionic liquids.
Protocol :
-
Reagents :
-
Conditions :
-
Workup :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Environmental Impact |
|---|---|---|---|---|
| Traditional Two-Step | Reflux in AcOH | 8–10 h | 70–85% | Moderate (solvent use) |
| Microwave-Assisted | 200 W, 120°C | 20 min | 88–92% | Low (energy-efficient) |
| Solvent-Free | Ionic liquid/ball milling | 2–4 h | 75–80% | Minimal |
Characterization and Validation
Key Analytical Data :
Q & A
Q. What are the standard synthetic protocols for (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one under reflux in ethanol or methanol with catalytic acetic acid. Key steps include:
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is validated using:
- X-ray crystallography : Bond lengths (C8–C9 ≈ 1.359 Å) and torsion angles (S1–C8–C9–O1 = −177.2°) confirm stereochemistry .
- NMR spectroscopy : Coupling constants between the benzylidene proton and adjacent groups (e.g., J = 12–14 Hz for trans-olefinic protons in NOESY) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Peaks at 1670–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–S stretch), and 3100–3200 cm⁻¹ (N–H bend) confirm functional groups .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) are diagnostic. The thioxo group’s sulfur environment causes deshielding of adjacent carbons (C4: δ 180–185 ppm) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Q. What computational methods reconcile structural discrepancies between crystallographic and DFT-predicted geometries?
Discrepancies in bond angles (e.g., C8–S1–C7 = 93.2° experimentally vs. 95.1° DFT) arise from crystal packing forces. To address this:
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) .
- Use M06-2X/6-311+G(d,p) for higher accuracy in predicting non-covalent effects .
Q. How can bioactivity assays be designed to evaluate cytotoxicity without interference from the compound’s redox activity?
- Pre-treatment with antioxidants (e.g., NAC) to isolate redox-independent effects.
- Dual assays : Compare MTT (mitochondrial activity) with resazurin (membrane integrity) to identify false positives .
- Dose-response profiling : IC₅₀ values should be validated across multiple cell lines (e.g., HeLa, MCF-7) due to variance in thiazolidinone uptake .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorophenyl with 3,5-dichlorophenyl) to isolate target-specific effects .
- Proteomic profiling : Use affinity chromatography to identify protein targets (e.g., hemoglobin subunits) and validate via SPR or ITC .
Q. How can regioselectivity challenges in functionalizing the thiazolidinone ring be addressed?
- Directed ortho-metalation : Use LDA to deprotonate the C5 position for electrophilic substitutions .
- Microwave-assisted synthesis : Enhances regioselectivity in iodination or nitration reactions by reducing side-product formation .
Methodological Guidelines
Q. What purity assessment techniques are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
